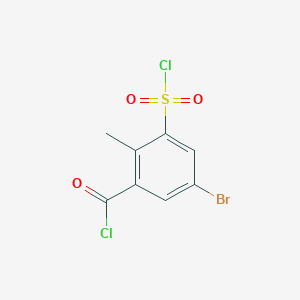
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride: is a chemical compound with the following structural formula:
C9H6BrClO3S
It contains a benzoyl chloride group (C₆H₅COCl) substituted with bromine (Br), chlorine (Cl), and a sulfonyl chloride (SO₂Cl) functional group. This compound is an important intermediate in organic synthesis and has various applications.
Preparation Methods
Synthetic Routes::
Bromination of 2-Methylbenzoic Acid: Start with 2-methylbenzoic acid and react it with bromine to introduce the bromine atom at the 5-position.
Chlorosulfonation: The brominated compound is then chlorosulfonated using chlorosulfonic acid (SO₂ClOH) to replace one hydrogen with the chlorosulfonyl group (SO₂Cl).
Industrial Production:: Industrial production methods involve large-scale reactions using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The compound readily undergoes nucleophilic substitution reactions at the sulfonyl chloride group.
Oxidation and Reduction: While the sulfonyl chloride group is stable, other functional groups can be selectively oxidized or reduced.
Acylation: It serves as an acylating agent in various reactions.
Chlorosulfonic Acid (SO₂ClOH): Used for chlorosulfonation.
Bromine (Br₂): For bromination.
Thionyl Chloride (SOCl₂): Converts the carboxylic acid group to the corresponding acid chloride.
Major Products:: The major product is the 5-bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride itself.
Scientific Research Applications
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: Investigated for potential drug development due to its reactivity and functional groups.
Materials Science: Used in the preparation of polymers and functional materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It can act as a reactive intermediate, participate in acylation reactions, or modify biological molecules.
Comparison with Similar Compounds
While 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride is unique due to its specific substitution pattern, similar compounds include other benzoyl chlorides, sulfonyl chlorides, and acylating agents.
Properties
Molecular Formula |
C8H5BrCl2O3S |
|---|---|
Molecular Weight |
332.00 g/mol |
IUPAC Name |
5-bromo-3-chlorosulfonyl-2-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O3S/c1-4-6(8(10)12)2-5(9)3-7(4)15(11,13)14/h2-3H,1H3 |
InChI Key |
RMRKMHXGTUVRNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)

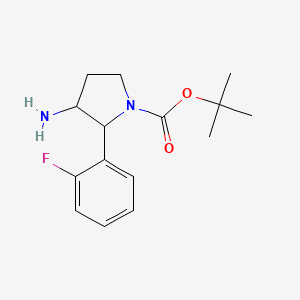

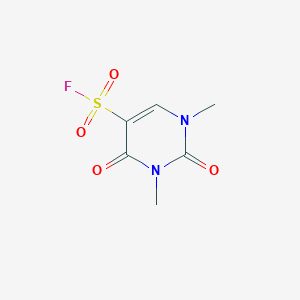
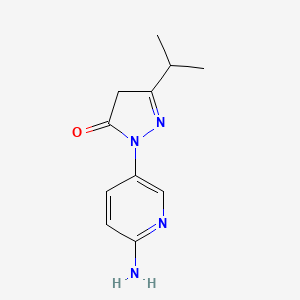
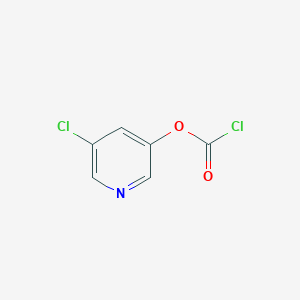
![4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)
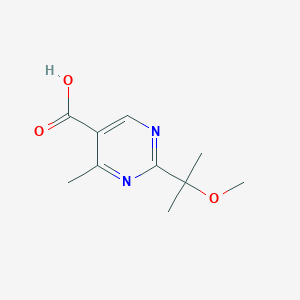
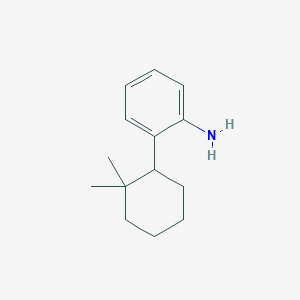
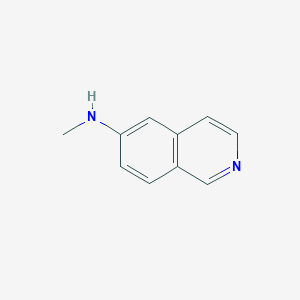

![4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13217871.png)
